TPU-0037A

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

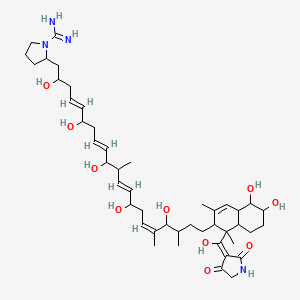

分子式 |

C46H72N4O10 |

|---|---|

分子量 |

841.1 g/mol |

IUPAC 名称 |

2-[(4E,8E,12E,16Z)-21-[1-[(E)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide |

InChI |

InChI=1S/C46H72N4O10/c1-26(37(54)13-7-11-31(51)10-6-12-33(53)24-30-9-8-22-50(30)45(47)48)14-17-32(52)18-15-27(2)41(57)28(3)16-19-35-29(4)23-34-36(20-21-38(55)42(34)58)46(35,5)43(59)40-39(56)25-49-44(40)60/h6-7,10,13-15,17,23,26,28,30-38,41-42,51-55,57-59H,8-9,11-12,16,18-22,24-25H2,1-5H3,(H3,47,48)(H,49,60)/b10-6+,13-7+,17-14+,27-15-,43-40+ |

InChI 键 |

UXOJELXNKQYYOV-GOVRFOANSA-N |

手性 SMILES |

CC1=CC2C(CCC(C2O)O)C(C1CCC(C)C(/C(=C\CC(/C=C/C(C)C(/C=C/CC(/C=C/CC(CC3CCCN3C(=N)N)O)O)O)O)/C)O)(C)/C(=C\4/C(=O)CNC4=O)/O |

规范 SMILES |

CC1=CC2C(CCC(C2O)O)C(C1CCC(C)C(C(=CCC(C=CC(C)C(C=CCC(C=CCC(CC3CCCN3C(=N)N)O)O)O)O)C)O)(C)C(=C4C(=O)CNC4=O)O |

产品来源 |

United States |

Foundational & Exploratory

Unveiling the Action of TPU-0037A: A Potent Inhibitor of Bacterial Protein Synthesis

For Immediate Release

A deep dive into the molecular mechanism of TPU-0037A reveals its potent antibacterial activity through the inhibition of peptide deformylase (PDF), a critical enzyme in bacterial protein synthesis. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current understanding of this compound's action, including its antimicrobial profile and the experimental methodologies used to elucidate its function.

This compound, a congener of the antibiotic lydicamycin (B608755), demonstrates significant efficacy against a range of Gram-positive bacteria, including clinically important methicillin-resistant Staphylococcus aureus (MRSA).[1] Its selective activity and novel target make it a compound of interest in the ongoing search for new antimicrobial agents.

Core Mechanism: Targeting Peptide Deformylase

The primary mechanism of action of this compound is attributed to the inhibition of peptide deformylase (PDF). PDF is an essential metalloenzyme in bacteria that plays a crucial role in protein maturation. It catalyzes the removal of the formyl group from the N-terminal methionine of newly synthesized polypeptides. This deformylation step is vital for subsequent post-translational modifications and the production of functional proteins. By inhibiting PDF, this compound effectively halts bacterial growth.

The broader family of lydicamycins, to which this compound belongs, has been shown to target PDF. This is further supported by the discovery of a PDF gene within the lydicamycin biosynthetic gene cluster that confers resistance to the antibiotic, a common self-immunity mechanism in antibiotic-producing organisms.

Antimicrobial Spectrum of this compound

This compound exhibits a targeted spectrum of activity, primarily against Gram-positive bacteria. It is largely ineffective against Gram-negative bacteria. This selectivity is a key characteristic of the compound.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus (Methicillin-resistant - MRSA) | 1.56 - 12.5 |

| Bacillus subtilis | 1.56 - 12.5 |

| Micrococcus luteus | 1.56 - 12.5 |

| Escherichia coli | >50 |

| Proteus mirabilis | >50 |

| Proteus vulgaris | >50 |

| Pseudomonas aeruginosa | >50 |

Table 1: In vitro antibacterial activity of this compound against various bacterial strains. Data compiled from available literature.[1]

Experimental Protocols

The following sections detail the methodologies employed in the characterization of this compound and its mechanism of action.

Minimum Inhibitory Concentration (MIC) Determination

The antibacterial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A standard broth microdilution or agar (B569324) dilution method is typically employed.

Workflow for MIC Determination:

References

Unveiling the Antibacterial Profile of TPU-0037A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antibacterial spectrum of activity for TPU-0037A, a novel antibiotic compound. The information presented herein is curated for researchers, scientists, and professionals engaged in the discovery and development of new antimicrobial agents. This document summarizes key quantitative data, outlines detailed experimental methodologies for assessing antibacterial activity, and provides a visual representation of the discovery and evaluation workflow.

Executive Summary

This compound, a congener of lydicamycin, demonstrates potent and selective activity against Gram-positive bacteria, including clinically significant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Conversely, it exhibits limited to no activity against a range of Gram-negative bacteria.[1][2] The mechanism of action is reported to involve the inhibition of bacterial cell wall synthesis. This targeted spectrum of activity positions this compound as a promising candidate for further investigation in the development of novel therapeutics for Gram-positive infections.

Quantitative Antibacterial Spectrum of Activity

The in vitro antibacterial activity of this compound has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against a panel of pathogenic and opportunistic bacteria. The results, summarized in the tables below, highlight the compound's specific efficacy against Gram-positive organisms.

Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria

| Bacterial Strain | Organism Type | MIC (µg/mL) |

| Staphylococcus aureus (MRSA) | Gram-positive cocci | 1.56 - 12.5 |

| Bacillus subtilis | Gram-positive bacilli | 1.56 - 12.5 |

| Micrococcus luteus | Gram-positive cocci | 1.56 - 12.5 |

Data sourced from multiple references indicating a range of activity.[1][2]

Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria

| Bacterial Strain | Organism Type | MIC (µg/mL) |

| Escherichia coli | Gram-negative bacilli | >50 |

| Proteus mirabilis | Gram-negative bacilli | >50 |

| Proteus vulgaris | Gram-negative bacilli | >50 |

| Pseudomonas aeruginosa | Gram-negative bacilli | >50 |

Data indicates a lack of significant activity at the tested concentrations.[1][2]

Experimental Protocols

The following are detailed methodologies for the determination of the Minimum Inhibitory Concentration (MIC), a key metric in assessing the antibacterial potency of a compound. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and are representative of the methods used to evaluate novel antibiotics like this compound.

Broth Microdilution Method

This method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid medium.

1. Preparation of Materials:

- Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations.

- Bacterial Inoculum: A pure culture of the test bacterium is grown on an appropriate agar (B569324) medium. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is further diluted in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

- Microtiter Plates: Sterile 96-well microtiter plates are used for the assay.

2. Assay Procedure:

- 100 µL of the diluted bacterial suspension is added to each well of the microtiter plate.

- 100 µL of the serially diluted this compound solution is then added to the corresponding wells, resulting in a final volume of 200 µL and the desired test concentrations.

- Control wells are included: a positive control (bacteria with no antibiotic) and a negative control (broth only, no bacteria).

3. Incubation:

- The microtiter plates are incubated at 35-37°C for 16-20 hours under ambient atmospheric conditions.

4. Interpretation of Results:

- The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the test organism. Growth is assessed by visual inspection for turbidity or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Agar Dilution Method

The agar dilution method involves incorporating the antimicrobial agent directly into the agar medium.

1. Preparation of Materials:

- Test Compound: A stock solution of this compound is prepared and serially diluted.

- Agar Plates: Molten Mueller-Hinton Agar (MHA) is cooled to 45-50°C. A defined volume of each this compound dilution is added to the molten agar, mixed thoroughly, and poured into sterile petri dishes. A control plate containing no antibiotic is also prepared.

- Bacterial Inoculum: Bacterial suspensions are prepared as described for the broth microdilution method.

2. Assay Procedure:

- The prepared bacterial inocula are applied to the surface of the agar plates using a multipoint inoculator (e.g., a Steers replicator). Each spot should contain approximately 1-2 x 10⁴ CFU.

3. Incubation:

- The inoculated plates are allowed to dry and then incubated at 35-37°C for 16-20 hours.

4. Interpretation of Results:

- The MIC is the lowest concentration of this compound at which there is no visible growth, a faint haze, or the growth of a single colony is disregarded.

Workflow and Logical Relationships

The discovery and initial evaluation of a novel antibiotic such as this compound follows a structured workflow. The diagram below illustrates the key stages from the isolation of the producing microorganism to the determination of its antibacterial spectrum.

Caption: Workflow for the discovery and evaluation of this compound.

Conclusion

This compound exhibits a promising antibacterial profile characterized by potent activity against Gram-positive bacteria and a lack of activity against Gram-negative bacteria. The data presented in this guide, along with the standardized experimental protocols, provide a solid foundation for further preclinical and clinical development of this compound. Future research should focus on elucidating the precise molecular target within the cell wall synthesis pathway and evaluating the in vivo efficacy and safety of this compound.

References

Unveiling TPU-0037A: A Technical Guide to its Isolation and Characterization from Streptomyces platensis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Streptomyces platensis as a source of the potent anti-MRSA antibiotic, TPU-0037A. This document details the methodologies for the fermentation of the producing organism, the extraction and purification of the target compound, and its biological activities, with a focus on quantitative data and detailed experimental protocols.

Introduction to Streptomyces platensis and this compound

Streptomyces platensis is a species of actinomycetes, a group of Gram-positive bacteria renowned for their ability to produce a wide array of secondary metabolites with diverse biological activities. One such strain, TP-A0598, isolated from a seawater sample in Toyama Bay, Japan, has been identified as a producer of a series of novel lydicamycin (B608755) congeners, designated TPU-0037-A, B, C, and D.[1]

This compound, also known as 30-demethyllydicamycin, is a structural analogue of lydicamycin and exhibits significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4][5] Its chemical structure features a complex polyketide backbone with tetramic acid and amidinopyrrolidine moieties.[6] Beyond its antibacterial properties, related compounds have shown neuritogenic activity, suggesting a broader therapeutic potential.[3][4]

Fermentation of Streptomyces platensis TP-A0598

The production of this compound is achieved through submerged fermentation of Streptomyces platensis TP-A0598. While the precise medium composition for optimal this compound production is proprietary, a general approach based on media used for producing similar metabolites from Streptomyces platensis can be employed.

Culture Media and Conditions

The following table outlines a suggested seed and production medium for the fermentation of S. platensis.

| Medium Component | Seed Medium (g/L) | Production Medium (g/L) |

| Soluble Starch | - | 70 |

| Dextrose | 20 | - |

| Soybean Flour | - | 15 |

| Yeast Extract | 15 | - |

| Malt Extract | 10 | - |

| MOPS Sodium Salt | - | 5 |

| CaCO₃ | - | 5 |

| MgSO₄·7H₂O | 0.244 | - |

| FeCl₃·6H₂O | 0.3 | - |

| MnCl₂·4H₂O | - | 0.015 |

| (NH₄)₆Mo₇O₂₄·4H₂O | - | 0.03 |

| Anti-foaming Agent | As needed | 1 mL/L |

| pH | 7.0 | 7.2 |

Table 1: Suggested Media Composition for Streptomyces platensis Fermentation. Data adapted from a similar process for platensimycin (B21506) production.[2]

Fermentation Protocol

A two-stage fermentation process is typically employed for the production of secondary metabolites from Streptomyces.

-

Inoculum Preparation: A seed culture is initiated by inoculating the seed medium with a stock of S. platensis TP-A0598. The culture is incubated at 28-30°C for 48-72 hours with shaking at 200-250 rpm.

-

Production Phase: The production medium is inoculated with the seed culture (typically 5-10% v/v). The fermentation is carried out in a fermenter at 28-30°C for 5-7 days. Key parameters such as pH, dissolved oxygen, and agitation should be monitored and controlled to ensure optimal growth and metabolite production.

Extraction and Purification of this compound

Following fermentation, the culture broth is harvested, and a multi-step purification process is employed to isolate this compound.

Extraction and Initial Purification Protocol

-

Cell Separation: The fermentation broth is centrifuged to separate the mycelium from the supernatant.

-

Resin Adsorption: The supernatant is passed through a column packed with HP-20 resin. The column is then washed with water to remove salts and polar impurities.

-

Elution: The adsorbed compounds, including this compound, are eluted from the resin using a solvent such as methanol (B129727) or acetone.

-

Solvent Extraction: The eluate is concentrated, and a liquid-liquid extraction is performed using an organic solvent like ethyl acetate (B1210297) to further separate the compounds of interest.

Chromatographic Purification

The crude extract is subjected to further purification using column chromatography.

-

ODS Column Chromatography: The extract is loaded onto an octadecylsilanized (ODS) silica (B1680970) gel column. A stepwise gradient of increasing methanol in water is used to elute the fractions.

-

Preparative HPLC: Fractions containing this compound are pooled and subjected to preparative high-performance liquid chromatography (HPLC) for final purification. A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) in water or a buffer system.

Biological Activity of this compound

This compound demonstrates potent antibacterial activity, particularly against Gram-positive bacteria.

Antibacterial Spectrum

The minimum inhibitory concentrations (MICs) of this compound and its congeners have been determined against a panel of bacteria.

| Bacterial Strain | This compound (µg/mL) | TPU-0037B (µg/mL) | TPU-0037C (µg/mL) | TPU-0037D (µg/mL) |

| Staphylococcus aureus Smith | 1.56 | 3.13 | 3.13 | 1.56 |

| Staphylococcus aureus 209P | 1.56 | 3.13 | 3.13 | 1.56 |

| Staphylococcus aureus (MRSA) 83-1 | 3.13 | 6.25 | 6.25 | 3.13 |

| Staphylococcus aureus (MRSA) 83-5 | 3.13 | 6.25 | 6.25 | 3.13 |

| Bacillus subtilis PCI219 | 1.56 | 3.13 | 3.13 | 1.56 |

| Micrococcus luteus PCI1001 | 12.5 | 25 | 25 | 12.5 |

| Escherichia coli NIHJ | >50 | >50 | >50 | >50 |

| Proteus mirabilis | >50 | >50 | >50 | >50 |

| Proteus vulgaris | >50 | >50 | >50 | >50 |

| Pseudomonas aeruginosa | >50 | >50 | >50 | >50 |

Table 2: Minimum Inhibitory Concentrations (MICs) of TPU-0037 Congeners. Data sourced from Furumai et al., 2002.[1]

Minimum Inhibitory Concentration (MIC) Assay Protocol

The MIC of this compound can be determined using the broth microdilution method.

-

Preparation of Bacterial Inoculum: A suspension of the test bacterium is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is then diluted to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution of this compound: A stock solution of this compound is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation and Incubation: The diluted bacterial suspension is added to each well. The plate is incubated at 35-37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Putative Signaling Pathways

While the precise molecular targets and signaling pathways affected by this compound are not yet fully elucidated, the activities of related tetramic acid-containing compounds provide some insights into its potential mechanisms of action.

Antibacterial Mechanism of Action

The antibacterial activity of many antibiotics involves the inhibition of essential cellular processes such as cell wall synthesis, protein synthesis, or DNA replication. The specific target of lydicamycin and its congeners is an area of active research.

Neuritogenic Activity

The reported neuritogenic activity of related compounds suggests an interaction with signaling pathways that regulate neuronal differentiation and survival. For other neuritogenic compounds, the MEK/ERK1/2 and PI3K/Akt signaling pathways have been implicated. Furthermore, a tetramic acid-motif compound has been shown to modulate the Bcl-2 family of proteins, which are key regulators of apoptosis.

Disclaimer: The signaling pathway diagram represents a putative mechanism based on the activities of related compounds and requires experimental validation for this compound.

Conclusion

Streptomyces platensis TP-A0598 is a valuable source of the anti-MRSA antibiotic this compound. This guide provides a framework for the fermentation, isolation, and characterization of this promising natural product. Further research is warranted to fully elucidate its mechanism of action and explore its full therapeutic potential, including its neuritogenic properties. The detailed protocols and data presented herein serve as a valuable resource for researchers in the fields of natural product discovery, microbiology, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Titer improvement and pilot-scale production of platensimycin from Streptomyces platensis SB12026 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lydicamycin, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a semi-defined medium supporting production of platensimycin and platencin by Streptomyces platensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potentiation of neuritogenic activity of medicinal mushrooms in rat pheochromocytoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lydicamycin, a new antibiotic of a novel skeletal type. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Lydicamycin and its Congener TPU-0037A: A Structural and Functional Comparison of Two Potent Anti-MRSA Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lydicamycin, a novel polyketide antibiotic produced by Streptomyces lydicus, and its congener, TPU-0037A, isolated from Streptomyces platensis, represent a promising class of antibacterial compounds with significant activity against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive analysis of the structural relationship, comparative biological activity, and putative mechanism of action of these two molecules. Detailed experimental protocols for their isolation, purification, and antimicrobial susceptibility testing are also presented, alongside visual representations of their biosynthetic origins and proposed mechanism of action to facilitate further research and development in this area.

Introduction

The rise of antibiotic-resistant bacteria, particularly MRSA, poses a significant threat to global public health. This has spurred the search for novel antimicrobial agents with unique mechanisms of action. Lydicamycin, first isolated in 1991, and its subsequently discovered congeners, including this compound, have emerged as promising candidates.[1] These complex natural products are synthesized through a hybrid non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) pathway.[2] This guide aims to provide a detailed technical overview of the core structural and functional aspects of Lydicamycin and this compound, catering to the needs of researchers in drug discovery and development.

Structural Relationship and Physicochemical Properties

Lydicamycin and this compound share a common structural scaffold, characterized by a complex polyketide chain with two terminal five-membered rings. The primary structural difference between the two compounds lies in a single methylation. This compound is 30-demethyl-lydicamycin, meaning it lacks a methyl group at the 30th position of the molecule.[3] This subtle structural modification can influence the physicochemical properties and biological activity of the molecule.

Below is a table summarizing the key physicochemical properties of Lydicamycin and this compound.

| Property | Lydicamycin | This compound |

| Molecular Formula | C47H74N4O10 | C46H72N4O10 |

| Molecular Weight | 855.11 g/mol | 841.08 g/mol |

| Producing Organism | Streptomyces lydicus | Streptomyces platensis |

| Structural Class | Polyketide-peptide hybrid | Polyketide-peptide hybrid |

A visual representation of the structural relationship is provided below:

Comparative Biological Activity

Both Lydicamycin and this compound exhibit potent activity against a range of Gram-positive bacteria, including clinically significant strains of MRSA.[1][3] Their activity against Gram-negative bacteria is reported to be weak or absent.[1] The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains as reported in the literature. While a direct side-by-side comparison from a single study is not available, the data provides valuable insight into the antibacterial spectrum of this class of compounds.

| Test Organism | This compound MIC (µg/mL) |

| Staphylococcus aureus Smith | 1.56 |

| Staphylococcus aureus 209P | 3.13 |

| Staphylococcus aureus 55-2 (MRSA) | 3.13 |

| Staphylococcus aureus 56 (MRSA) | 3.13 |

| Bacillus subtilis PCI 219 | 1.56 |

| Micrococcus luteus PCI 1001 | 1.56 |

| Escherichia coli NIHJ | >50 |

| Pseudomonas aeruginosa P-3 | >50 |

Data for this compound extracted from Furumai, T., et al. (2002). The Journal of Antibiotics, 55(10), 873-880.

Experimental Protocols

Isolation and Purification of Lydicamycin Congeners from Streptomyces platensis

The following protocol is adapted from the methodology described for the isolation of this compound, B, C, and D.[3]

Workflow for Isolation and Purification:

Detailed Methodology:

-

Fermentation: Streptomyces platensis TP-A0598 is cultured in a suitable production medium.

-

Harvesting and Extraction: The culture broth is centrifuged to separate the mycelial cake and the supernatant. The mycelial cake is extracted with acetone.

-

Initial Purification of Supernatant: The supernatant is subjected to adsorption chromatography on a Diaion HP-20 resin. The active fractions are eluted with acetone.

-

Combined Extract Processing: The acetone extract from the mycelium and the eluate from the HP-20 column are combined and concentrated.

-

ODS Column Chromatography: The concentrated active fraction is applied to an octadecylsilanized (ODS) silica (B1680970) gel column and eluted with a stepwise gradient of methanol (B129727) in water.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing anti-MRSA activity are further purified by preparative HPLC on an ODS column using an acetonitrile-water mobile phase to yield the pure congeners.

Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol for determining the MIC of antibacterial compounds using the broth microdilution method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Workflow for MIC Determination:

Detailed Methodology:

-

Preparation of Test Compound: A stock solution of the purified compound (Lydicamycin or this compound) is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

-

Preparation of Bacterial Inoculum: The test bacterium is grown in MHB to the early logarithmic phase. The culture is then diluted to a standardized concentration (e.g., 5 x 105 CFU/mL).

-

Inoculation: Each well of the microtiter plate containing the serially diluted compound is inoculated with the standardized bacterial suspension.

-

Controls: Positive (bacteria in broth without compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.

Proposed Mechanism of Action

While the precise molecular target of Lydicamycin and its congeners is still under investigation, evidence suggests that they may act by inhibiting bacterial protein synthesis. This mode of action is common to many classes of antibiotics that target the bacterial ribosome. The proposed mechanism involves the binding of the antibiotic to the ribosome, thereby interfering with the process of translation.

Proposed Signaling Pathway of Protein Synthesis Inhibition:

Further studies are required to elucidate the specific ribosomal binding site and the precise step of protein synthesis that is inhibited by these compounds.

Conclusion

Lydicamycin and its congener this compound are potent antibacterial agents with a novel structural scaffold and significant activity against MRSA. Their structural similarity, with the only difference being a single methyl group, provides an excellent opportunity for structure-activity relationship studies. The detailed experimental protocols provided in this guide for their isolation, purification, and biological evaluation will aid researchers in further exploring the therapeutic potential of this promising class of natural products. Future work should focus on elucidating the precise molecular mechanism of action to facilitate the rational design of new and more effective derivatives.

References

- 1. Lydicamycin, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

Unlocking Neuronal Regeneration: A Technical Guide to the Neuritogenic Potential of TPU-0037A and BN 4515N Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

The promotion of neurite outgrowth, or neuritogenesis, is a cornerstone of developing therapeutics for neurodegenerative diseases and nerve injury. This technical guide explores the prospective neuritogenic capabilities of two compound families: TPU-0037A and analogues of BN 4515N. While this compound is primarily recognized as an antibiotic, its structural similarity to the known neuritogenic agent BN 4515N suggests a potential, yet unexplored, role in promoting neuronal growth.[1] This document provides a comprehensive framework for investigating these compounds, detailing relevant signaling pathways, proposing robust experimental protocols, and presenting a format for the systematic evaluation of their neuritogenic and neuroprotective efficacy.

Introduction: The Therapeutic Promise of Neuritogenesis

Neuronal differentiation and the subsequent outgrowth of neurites are fundamental processes for the development and maintenance of a functional nervous system.[2] In the context of neurodegenerative disorders such as Alzheimer's and Parkinson's disease, or following traumatic nerve injury, the capacity for neurons to regenerate and form new connections is severely diminished.[3][4][5][6] Therapeutic agents that can stimulate neurite outgrowth hold immense promise for restoring lost neuronal function.

This compound , a congener of lydicamycin, has been identified as a potent antibiotic against Gram-positive bacteria.[7][8] However, its close structural relationship to BN 4515N , a compound isolated from Microtetraspora sp. and noted for its neuritogenic properties, provides a compelling rationale for investigating its potential in neuroscience.[1] This guide will delve into the methodologies required to systematically assess the neuritogenic potential of this compound and novel analogues of BN 4515N.

Core Signaling Pathways in Neuritogenesis

The extension of neurites is a complex process orchestrated by a network of intracellular signaling cascades that ultimately regulate cytoskeletal dynamics.[2] Understanding these pathways is critical for elucidating the mechanism of action of potential neuritogenic compounds. Several key pathways are known to play a pivotal role:

-

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: The ERK pathway is a central convergence point for various neurite outgrowth inducers.[9] Activation of this cascade is essential for the full neuritogenic effects of factors like laminin (B1169045) and N-cadherin.[9]

-

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: This pathway is crucial for neuronal survival and plays a significant role in mediating neurite elongation, branching, and caliber.[10] Neurotrophins often signal through the PI3K/Akt pathway to promote neuronal growth.[10]

-

G-protein Coupled Receptor (GPCR) Signaling: The Gi/o family of G-proteins are abundantly expressed in neuronal growth cones and are involved in regulating neurite outgrowth in response to a variety of neurotransmitters and other ligands.[2]

-

Wnt Signaling Pathway: Wnt proteins and their associated signaling pathways have been established as important regulators of axonal guidance and neurite extension.[11]

These pathways offer multiple targets for therapeutic intervention and serve as key areas of investigation when assessing the neuritogenic mechanism of novel compounds.

Experimental Framework for Assessing Neuritogenic Potential

A systematic approach is essential to characterize the neuritogenic activity of this compound and BN 4515N analogues. The following experimental workflow is proposed:

Data Presentation: Comparative Analysis of Neuritogenic Activity

Quantitative data should be meticulously recorded and organized to allow for direct comparison between compounds. The following tables provide a template for summarizing key findings.

Table 1: Cell Viability and Cytotoxicity

| Compound | Concentration (µM) | Cell Viability (% of Control) | LDH Release (% of Max) |

| This compound | 0.1 | ||

| 1 | |||

| 10 | |||

| BN 4515N | 0.1 | ||

| 1 | |||

| 10 | |||

| Analogue X | 0.1 | ||

| 1 | |||

| 10 | |||

| Vehicle | - | 100 | 0 |

Table 2: Quantification of Neurite Outgrowth

| Compound | Concentration (µM) | Average Neurite Length (µm) | % of Cells with Neurites | Number of Primary Neurites/Cell |

| This compound | 1 | |||

| BN 4515N | 1 | |||

| Analogue X | 1 | |||

| NGF (Control) | 50 ng/mL | |||

| Vehicle | - |

Detailed Experimental Protocols

Cell Culture

-

Cell Lines: PC12 (rat pheochromocytoma) or SH-SY5Y (human neuroblastoma) cells are suitable for initial screening due to their ability to differentiate and extend neurites in response to stimuli like Nerve Growth Factor (NGF).

-

Primary Neurons: For validation, primary cortical or dorsal root ganglion (DRG) neurons should be cultured from embryonic rodents.[12] These provide a more physiologically relevant model.

Cell Viability Assays

-

MTT Assay: This colorimetric assay measures the metabolic activity of viable cells.[13][14]

-

Plate cells in a 96-well plate and treat with compounds for 24-48 hours.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate.

-

Solubilize the resulting formazan (B1609692) crystals with DMSO or another suitable solvent.

-

Measure the absorbance at approximately 570 nm.[14]

-

-

LDH Release Assay: This assay quantifies cytotoxicity by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.[13][15]

-

After compound treatment, collect the cell culture supernatant.

-

Incubate the supernatant with the LDH assay reagent mixture.

-

Measure the absorbance according to the manufacturer's protocol.

-

Neurite Outgrowth Assay

-

Plating: Seed cells on plates pre-coated with a suitable substrate like poly-L-lysine or laminin to promote attachment.[16]

-

Treatment: Differentiate the cells by reducing the serum concentration in the media and treat with various concentrations of the test compounds. A positive control, such as NGF for PC12 cells, should be included.[17][18]

-

Fixation and Staining: After 24-72 hours, fix the cells with 4% paraformaldehyde. Permeabilize the cells and stain for neuronal markers such as β-III tubulin or MAP2 to visualize neurites.[12][16]

-

Imaging and Analysis: Capture images using a high-content imaging system or fluorescence microscope. Quantify neurite length, number of primary neurites, and branching complexity using automated software (e.g., ImageJ with NeuronJ plugin, or commercial software).[12][19]

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect changes in the expression and phosphorylation state of key proteins within neuritogenesis signaling pathways.[20][21]

-

Sample Preparation: Treat neuronal cells with the test compounds for various time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors.[20] Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[21]

-

Blocking and Antibody Incubation: Block the membrane with a solution like nonfat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.[22][23] Incubate the membrane with primary antibodies specific to target proteins (e.g., phospho-ERK, total-ERK, phospho-Akt, total-Akt) overnight at 4°C.[20][23]

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[22] Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[23]

Conclusion and Future Directions

The structural similarity between the antibiotic this compound and the known neuritogenic compound BN 4515N presents a compelling case for the investigation of a new class of molecules for promoting neuronal regeneration. The experimental framework detailed in this guide provides a rigorous and systematic approach to validating their neuritogenic potential, quantifying their efficacy, and elucidating their mechanisms of action. Successful identification of lead compounds from these families could pave the way for novel therapeutic strategies for a range of debilitating neurological conditions. Future work should focus on in vivo studies to assess the neuro-restorative effects of promising candidates in animal models of neurodegeneration and nerve injury.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. Regulation of neurite outgrowth by Gi/o signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucagon-like peptide-1 receptor agonists in neurodegenerative diseases: Promises and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Glucagon-Like Peptide-1: A Focus on Neurodegenerative Diseases [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Alternative role of glucagon-like Peptide-1 receptor agonists in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Distinct neurite outgrowth signaling pathways converge on ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Involvement of Akt in neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Wnt signaling and neurite outgrowth: Insights and questions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. criver.com [criver.com]

- 13. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]

- 15. neuroproof.com [neuroproof.com]

- 16. Neurite Outgrowth Assay [bio-protocol.org]

- 17. sartorius.com [sartorius.com]

- 18. The neuritogenic and neuroprotective potential of senegenin against Aβ-induced neurotoxicity in PC 12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Neurite Outgrowth Assay [en.bio-protocol.org]

- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 21. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 22. bosterbio.com [bosterbio.com]

- 23. CST | Cell Signaling Technology [cellsignal.com]

Unveiling TPU-0037A: A Technical Guide to a Novel Anti-MRSA Antibiotic

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TPU-0037A (CAS Number 485815-59-6), a promising antibiotic with potent activity against methicillin-resistant Staphylococcus aureus (MRSA). This document synthesizes available data on its chemical properties, biological activity, and the methodologies employed in its discovery and characterization, offering a valuable resource for researchers in the fields of microbiology, medicinal chemistry, and pharmacology.

Core Compound Information

This compound, also known as 30-Demethyl-lydicamycin, is a polyketide antibiotic and a congener of lydicamycin (B608755).[1][2] It is a natural product isolated from the culture broth of the marine actinomycete strain Streptomyces platensis TP-A0598, which was discovered in a seawater sample from Toyama Bay, Japan.[3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 485815-59-6 | [4] |

| Molecular Formula | C₄₆H₇₂N₄O₁₀ | [4] |

| Molecular Weight | 841.0 g/mol | [4] |

| Synonyms | 30-Demethyl-lydicamycin, Antibiotic TPU-0037-A | [5] |

| Appearance | Colorless film | [5] |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Poor water solubility. | [5] |

| Storage | -20°C | [2] |

| Purity | ~95% by HPLC | [5] |

Structural Analogs

This compound belongs to a family of novel lydicamycin congeners, which also includes TPU-0037-B, C, and D. These compounds share a common structural scaffold with variations in their functional groups. The structures of these congeners were elucidated using NMR and MS analyses.[3]

Biological Activity

This compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria, including clinically significant drug-resistant strains.

Antibacterial Spectrum

The antibacterial activity of this compound and its congeners has been evaluated against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) are summarized in Table 2. The data clearly indicates a selective and potent activity against Gram-positive organisms, including various strains of MRSA.[2][6] In contrast, Gram-negative bacteria such as E. coli, P. mirabilis, P. vulgaris, and P. aeruginosa are not susceptible to this compound, with MIC values greater than 50 µg/mL.[2]

| Organism | MIC (µg/mL) |

| Bacillus subtilis PCI 219 | 1.56 |

| Staphylococcus aureus FDA 209P | 3.13 |

| Staphylococcus aureus Smith | 3.13 |

| Staphylococcus aureus MRSA No. 3 | 6.25 |

| Staphylococcus aureus MRSA No. 15 | 6.25 |

| Staphylococcus aureus MRSA No. 16 | 6.25 |

| Staphylococcus aureus MRSA No. 58 | 6.25 |

| Micrococcus luteus PCI 1001 | 12.5 |

| Escherichia coli NIHJ | >50 |

| Proteus mirabilis IFO 3849 | >50 |

| Proteus vulgaris IFO 3045 | >50 |

| Pseudomonas aeruginosa IFO 3080 | >50 |

Experimental Protocols

The following sections detail the general methodologies used for the fermentation of the producing organism, and the isolation and structural characterization of this compound, based on available literature.[3]

Fermentation of Streptomyces platensis TP-A0598

A seed culture of Streptomyces platensis TP-A0598 is prepared and used to inoculate a production medium. The fermentation is carried out under controlled conditions of temperature, pH, and aeration to optimize the production of the target antibiotic.

Isolation and Purification of this compound

The culture broth is harvested and subjected to a series of chromatographic steps to isolate and purify this compound and its congeners. A general workflow for this process is outlined below.

References

- 1. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Titer improvement and pilot-scale production of platensimycin from Streptomyces platensis SB12026 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure Elucidation of Macrolide Antibiotics Using MSn Analysis and Deuterium Labelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journaljamb.com [journaljamb.com]

- 5. Structural elucidation of a compound extracted from Streptomyces Sp.NLKB45 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

In-Depth Technical Guide: Evaluation of TPU-0037A Activity Against Vancomycin-Intermediate Staphylococcus aureus (VISA)

Disclaimer: As of December 2025, publicly available research specifically detailing the activity of the antibiotic TPU-0037A against vancomycin-intermediate Staphylococcus aureus (VISA) is limited. This document provides a comprehensive overview of the known characteristics of this compound and presents standardized, template protocols and conceptual frameworks for its evaluation against VISA, in line with established antimicrobial susceptibility testing standards.

Introduction to this compound

This compound is an antibiotic identified as a congener of lydicamycin (B608755).[1] It is a structural analogue of lydicamycin and is known to be active against methicillin-resistant S. aureus (MRSA).[2] Produced by Streptomyces platensis TP-A0598, this compound is part of a group of novel compounds (TPU-0037-A, B, C, and D) that exhibit activity against MRSA.[1]

This compound demonstrates a spectrum of activity primarily against Gram-positive bacteria.[1] It has shown inhibitory effects on MRSA, Bacillus subtilis, and Micrococcus luteus.[1] Conversely, it is not effective against Gram-negative bacteria such as E. coli, P. mirabilis, P. vulgaris, or P. aeruginosa at concentrations up to 50 μg/mL.[1]

Quantitative Data Summary

Specific data on the activity of this compound against vancomycin-intermediate S. aureus (VISA) is not available in the current body of scientific literature. The following table summarizes the known in vitro activity of this compound against various Gram-positive bacteria.

| Bacterial Species | Strain(s) | MIC Range (μg/mL) | Reference |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 1.56 - 12.5 | [1] |

| Bacillus subtilis | Not Specified | 1.56 - 12.5 | [1] |

| Micrococcus luteus | Not Specified | 1.56 - 12.5 | [1] |

Proposed Experimental Protocols for VISA Testing

The following sections outline detailed, standardized methodologies for the in vitro evaluation of this compound's activity against VISA strains. These protocols are based on widely accepted standards in microbiology.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of this compound against a panel of VISA strains.

3.1.1 Materials

-

This compound analytical standard

-

Panel of well-characterized VISA strains and a quality control strain (e.g., S. aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

3.1.2 Procedure

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 1280 μg/mL.

-

Preparation of Microtiter Plates:

-

Add 100 μL of CAMHB to all wells of a 96-well plate.

-

Add an additional 100 μL of the this compound stock solution to the first column of wells, resulting in a concentration of 640 μg/mL.

-

Perform a two-fold serial dilution by transferring 100 μL from the first column to the second, and so on, across the plate to achieve a range of concentrations (e.g., 64 μg/mL to 0.0625 μg/mL). Discard 100 µL from the last dilution column.

-

-

Inoculum Preparation:

-

Culture VISA strains on appropriate agar (B569324) plates overnight.

-

Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Inoculation: Add 10 μL of the prepared bacterial suspension to each well, resulting in a final volume of 110 µL.

-

Controls: Include a growth control (no antibiotic) and a sterility control (no bacteria) for each tested strain.

-

Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours.

-

Interpretation: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Time-Kill Kinetic Assay

This assay evaluates the bactericidal or bacteriostatic effect of this compound against VISA over time.

3.2.1 Materials

-

This compound

-

Log-phase culture of a representative VISA strain

-

CAMHB

-

Sterile culture tubes

-

Incubator shaker (35°C ± 2°C)

-

Apparatus for colony counting (e.g., spiral plater, manual plating supplies)

3.2.2 Procedure

-

Inoculum Preparation: Prepare an overnight culture of the VISA strain in CAMHB. Dilute this culture into fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.

-

Experimental Setup:

-

Prepare culture tubes containing CAMHB with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).

-

Include a growth control tube without any antibiotic.

-

-

Inoculation and Sampling:

-

Inoculate each tube with the prepared VISA suspension.

-

At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

-

-

Viable Cell Counting:

-

Perform serial dilutions of each aliquot in sterile saline.

-

Plate the dilutions onto appropriate agar plates.

-

Incubate the plates at 35°C ± 2°C for 24 hours.

-

-

Data Analysis:

-

Count the colonies on the plates to determine the CFU/mL at each time point for each concentration of this compound.

-

Plot the log₁₀ CFU/mL against time for each concentration.

-

A ≥3-log₁₀ decrease in CFU/mL is considered bactericidal activity.

-

Mandatory Visualizations

The following diagrams illustrate conceptual workflows relevant to the evaluation of a novel antibiotic compound.

Caption: General experimental workflow for evaluating a novel antibiotic.

Caption: Hypothetical mechanism of action pathway for an antibiotic.

Conclusion and Future Directions

While this compound shows promise as an antibacterial agent against Gram-positive pathogens, including MRSA, its efficacy against VISA remains to be determined. The experimental frameworks provided in this guide offer a clear path for the systematic evaluation of this compound's potential in treating infections caused by these challenging, resistant organisms. Future research should focus on performing these standardized assays to generate robust, quantitative data. Elucidating the mechanism of action of this compound will also be crucial in understanding its potential synergies with other antibiotics and in guiding any future drug development efforts.

References

In Silico Prediction of TPU-0037A Molecular Targets: A Technical Guide

Abstract:

TPU-0037A is a naturally occurring antibiotic and a congener of lydicamycin (B608755), known for its activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] While direct experimental determination of its molecular targets is not extensively documented in publicly available literature, its structural similarity to lydiamycin A provides a strong basis for in silico prediction and hypothesis generation. Recent studies have identified peptide deformylase (PDF) as the molecular target of lydiamycin A. This guide outlines a comprehensive in silico approach to predict and validate the molecular targets of this compound, with a primary focus on PDF. It is intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a polyketide-derived antibiotic produced by Streptomyces platensis.[1] It exhibits a selective spectrum of activity, primarily inhibiting the growth of Gram-positive bacteria.[1] As a congener of lydicamycin, it shares a common structural scaffold, suggesting a similar mechanism of action.[1] Understanding the specific molecular targets of this compound is crucial for its potential development as a therapeutic agent and for anticipating potential resistance mechanisms.

In Silico Target Prediction Methodology

Given the absence of direct experimental data on this compound's targets, a multi-faceted in silico approach is proposed. This workflow combines ligand-based and structure-based methods to generate high-confidence target predictions.

These methods leverage the known biological activities of structurally similar molecules.

-

Chemical Similarity Searching: The 2D and 3D structure of this compound would be used to search databases of bioactive compounds (e.g., ChEMBL, PubChem) to identify molecules with high structural similarity and known targets. Given its relation to lydiamycin, this search would likely identify peptide deformylase as a primary candidate.

-

Pharmacophore Modeling: A pharmacophore model can be generated based on the chemical features of this compound and other known PDF inhibitors. This model would then be used to screen virtual compound libraries to identify other potential inhibitors and refine the understanding of key interacting features.

-

Quantitative Structure-Activity Relationship (QSAR): If a sufficient number of lydicamycin analogs with corresponding activity data are available, a QSAR model could be developed to correlate structural features with antibacterial activity, further implicating the role of specific functional groups in target engagement.

These methods utilize the three-dimensional structure of potential protein targets.

-

Reverse Molecular Docking: The structure of this compound would be docked against a library of bacterial protein structures, with a particular focus on essential enzymes in Gram-positive bacteria. The docking scores and binding poses would be analyzed to predict potential interactions. The crystal structure of bacterial PDF would be a primary target for this analysis.

-

Binding Site Similarity Analysis: The predicted binding site of this compound on PDF could be compared to the binding sites of other known PDF inhibitors to assess the likelihood of a similar binding mode.

Predicted Molecular Target: Peptide Deformylase (PDF)

Based on the strong structural and biological relationship to lydiamycin A, the primary predicted molecular target for this compound is peptide deformylase (PDF) . PDF is an essential bacterial enzyme that catalyzes the removal of the formyl group from the N-terminal methionine of newly synthesized polypeptides. This process is critical for protein maturation and bacterial viability, making PDF an attractive target for antibiotic development.

Experimental Validation Protocols

The in silico predictions should be validated through rigorous experimental assays. The following protocols are standard for confirming the inhibition of PDF.

-

Principle: This assay measures the enzymatic activity of purified bacterial PDF in the presence and absence of the test compound (this compound). A common method involves a coupled-enzyme reaction where the deformylation of a synthetic peptide substrate is linked to a colorimetric or fluorometric readout.

-

Methodology:

-

Expression and Purification of PDF: Recombinant PDF from a target bacterium (e.g., S. aureus) is overexpressed in E. coli and purified using affinity chromatography.

-

Assay Components: The reaction mixture typically contains the purified PDF enzyme, a synthetic N-formyl peptide substrate (e.g., N-formyl-Met-Ala-Ser), and a suitable buffer.

-

Inhibitor Addition: Varying concentrations of this compound are pre-incubated with the PDF enzyme.

-

Reaction Initiation and Detection: The reaction is initiated by the addition of the substrate. The formation of the deformylated product can be monitored continuously or at a fixed time point. A common detection method involves a secondary enzyme, such as methionine aminopeptidase, and a colorimetric reagent that reacts with the newly exposed N-terminal amine.

-

Data Analysis: The rate of reaction is measured, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for this compound is calculated.

-

-

Principle: This assay measures the change in the thermal stability of a target protein upon ligand binding. Binding of a small molecule like this compound to PDF is expected to increase its melting temperature (Tm).

-

Methodology:

-

Sample Preparation: Purified PDF is mixed with a fluorescent dye that binds to hydrophobic regions of unfolded proteins.

-

Ligand Addition: this compound is added to the protein-dye mixture.

-

Thermal Denaturation: The temperature of the sample is gradually increased, and the fluorescence is monitored. As the protein unfolds, the dye binds, and the fluorescence increases.

-

Data Analysis: The change in the melting temperature (ΔTm) in the presence of this compound is determined. A significant positive ΔTm is indicative of direct binding.

-

-

Principle: These assays confirm that the compound interacts with its target in a cellular context.

-

Methodology:

-

Construction of a PDF-depleted Strain: A bacterial strain with inducible expression of the def gene (encoding PDF) can be constructed.

-

Growth Inhibition Studies: The minimum inhibitory concentration (MIC) of this compound is determined under conditions of both normal and reduced PDF expression. Hypersensitivity to the compound upon depletion of the target protein provides strong evidence of on-target activity.

-

Quantitative Data Summary

The known antibacterial activity of this compound is summarized in the table below. This data is crucial for correlating in vitro enzymatic inhibition with whole-cell activity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus (MRSA) | 1.56 - 12.5 |

| Bacillus subtilis | 1.56 - 12.5 |

| Micrococcus luteus | 1.56 - 12.5 |

| Escherichia coli | >50 |

| Proteus mirabilis | >50 |

| Proteus vulgaris | >50 |

| Pseudomonas aeruginosa | >50 |

| Data sourced from MedchemExpress.[1] |

Table 1: Antibacterial Spectrum of this compound

Conclusion

While direct experimental evidence for the molecular targets of this compound is limited, a robust in silico prediction framework, anchored by its structural similarity to lydiamycin A, strongly suggests that peptide deformylase is a primary molecular target. The proposed workflow, combining ligand- and structure-based computational methods with established experimental validation protocols, provides a clear path for confirming this hypothesis and further characterizing the mechanism of action of this promising antibiotic. The selective activity of this compound against Gram-positive bacteria aligns with the known essentiality and accessibility of PDF in these organisms. Further investigation into the interaction of this compound with PDF will be instrumental in its future development as a potential therapeutic agent.

References

TPU-0037A: A Potential Lead Compound for Antibacterial Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TPU-0037A is a novel polyketide antibiotic and a congener of lydicamycin (B608755), demonstrating significant promise as a potential lead compound in the discovery of new antibacterial agents.[1][2] Isolated from Streptomyces platensis TP-A0598, this natural product exhibits potent activity against a range of Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA) strains.[1][2] This technical guide provides a comprehensive overview of the available data on this compound, including its biological activity, proposed biosynthesis, and the experimental protocols utilized for its initial characterization. The information is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global public health. The relentless evolution of pathogens necessitates the continuous discovery and development of novel antimicrobial agents with unique mechanisms of action. Natural products have historically been a rich source of antibiotics, and the exploration of microbial diversity continues to yield promising lead compounds. This compound, a structural analogue of lydicamycin, has emerged as one such candidate with demonstrated potent and selective activity against Gram-positive pathogens.[3][4][5][6] This document synthesizes the current knowledge on this compound to facilitate further investigation and development.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C46H72N4O10 | [4] |

| Molecular Weight | 841.0 g/mol | [6] |

| CAS Number | 485815-59-6 | [4][6] |

| Appearance | Colorless film | [4] |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Poor water solubility. | [5] |

| Purity | >95% by HPLC | [6] |

Biological Activity

This compound has demonstrated potent antibacterial activity against a panel of Gram-positive bacteria. The minimum inhibitory concentrations (MICs) from the initial discovery are summarized in the table below.

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus FDA 209P | 1.56 |

| Staphylococcus aureus Smith | 1.56 |

| Staphylococcus aureus 58 (MRSA) | 3.13 |

| Staphylococcus aureus 85 (MRSA) | 3.13 |

| Bacillus subtilis PCI 219 | 1.56 |

| Micrococcus luteus PCI 1001 | 1.56 |

| Escherichia coli NIHJ | >50 |

| Pseudomonas aeruginosa P-3 | >50 |

Data sourced from Furumai T. et al., J. Antibiot. 2002, 55, 873.[1]

Mechanism of Action (Proposed)

While the precise molecular target of this compound has not been definitively elucidated, studies on its close analogue, lydicamycin, suggest a potential mechanism involving the disruption of the bacterial cell envelope. Transcriptomic analysis of bacteria exposed to lydicamycin revealed differential expression of genes associated with cell envelope stress.[7] This suggests that this compound may exert its bactericidal or bacteriostatic effects by interfering with cell wall synthesis or integrity.

It is important to note that a definitive understanding of the mechanism of action requires further investigation, including target identification and validation studies.

Biosynthesis

The chemical synthesis of this compound has not been reported. It is a natural product isolated from the fermentation of Streptomyces platensis TP-A0598.[1] The biosynthetic pathway of the closely related compound, lydicamycin, has been proposed to be a hybrid non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) pathway.[8] This suggests that the biosynthesis of this compound likely follows a similar enzymatic assembly line.

The diagram below illustrates the proposed general workflow for the biosynthesis of lydicamycin congeners, which is expected to be analogous to that of this compound.

Caption: Proposed biosynthetic workflow for this compound.

Experimental Protocols

The following protocols are based on the methodologies described in the initial discovery of this compound and general microbiological practices.

Isolation and Purification of this compound

This protocol describes the general steps for obtaining this compound from a culture of Streptomyces platensis TP-A0598, as detailed by Furumai et al.[1]

Caption: Workflow for the isolation and purification of this compound.

-

Fermentation: Streptomyces platensis TP-A0598 is cultured in a suitable production medium under optimal conditions for the biosynthesis of this compound.

-

Extraction: The culture broth is harvested, and the supernatant is extracted with an organic solvent such as ethyl acetate to partition the secondary metabolites.

-

Initial Chromatography: The crude extract is subjected to column chromatography using a non-polar resin (e.g., Diaion HP-20) to achieve initial separation.

-

Further Chromatographic Separation: Fractions containing the compound of interest are further purified using reversed-phase chromatography (e.g., ODS column).

-

Final Purification: The final purification to obtain highly pure this compound is achieved by preparative high-performance liquid chromatography (HPLC).

Minimum Inhibitory Concentration (MIC) Assay

The following is a generalized broth microdilution protocol for determining the MIC of this compound against bacterial strains.

-

Preparation of Bacterial Inoculum:

-

A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Preparation of Compound Dilutions:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

A series of two-fold serial dilutions of the compound is prepared in a 96-well microtiter plate using the appropriate broth medium.

-

-

Inoculation and Incubation:

-

Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

-

The plate is incubated at the optimal growth temperature for the bacterium (typically 37°C) for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Signaling Pathway Interactions (Hypothetical)

A structurally related compound, BN-4515N, has been described as a neuritogenic agent.[3] While there is no direct evidence of this compound interacting with neuronal signaling pathways, the structural similarity suggests a remote possibility of off-target effects on eukaryotic cells that might warrant investigation in future preclinical safety assessments. Neuritogenic compounds can influence pathways such as the MAPK/ERK and PI3K/Akt signaling cascades.

The following diagram illustrates a generalized neuritogenic signaling pathway that could be investigated for potential interactions with this compound in eukaryotic cells.

Caption: Hypothetical signaling pathway for neuritogenesis.

Future Directions and Preclinical Development

While this compound shows significant promise as an antibacterial lead compound, extensive further research is required to fully assess its therapeutic potential. Key areas for future investigation include:

-

Mechanism of Action Studies: Elucidation of the specific molecular target and mechanism of antibacterial activity.

-

In Vivo Efficacy: Evaluation of the compound's effectiveness in animal models of bacterial infection.

-

Pharmacokinetics and Pharmacodynamics (PK/PD): Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its dose-response relationship.

-

Toxicology and Safety Pharmacology: Comprehensive assessment of the compound's safety profile, including potential off-target effects and cytotoxicity.

-

Lead Optimization: Medicinal chemistry efforts to synthesize analogues with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a compelling natural product with potent and selective activity against Gram-positive bacteria, including MRSA. The information presented in this technical guide provides a solid foundation for further research and development. While significant work remains to be done to fully characterize its properties and potential as a therapeutic agent, the initial data strongly supports its continued investigation as a valuable lead compound in the fight against antibiotic resistance.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Antibiotic TPU-0037-A - Cfm Oskar Tropitzsch GmbH [cfmot.de]

- 4. usbio.net [usbio.net]

- 5. bioaustralis.com [bioaustralis.com]

- 6. scbt.com [scbt.com]

- 7. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dissecting the biosynthesis of the polyketide alkaloid lydicamycin using a complex metabolic network - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Preparing TPU-0037A Stock Solution for In Vitro Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of a stock solution of TPU-0037A, a potent antibiotic, for use in various in vitro assays. The information is compiled to ensure accurate and reproducible experimental results, emphasizing proper handling, storage, and quality control.

Introduction

This compound is a novel antibiotic with significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4] Accurate preparation of a stock solution is the first critical step for any in vitro experiment, such as minimum inhibitory concentration (MIC) assays, time-kill studies, and mechanism of action investigations. This protocol outlines the necessary steps to solubilize and store this compound to maintain its stability and biological activity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate stock solution preparation and handling.

| Property | Value | Reference |

| Molecular Formula | C₄₆H₇₂N₄O₁₀ | [5][6] |

| Molecular Weight | 841.0 g/mol | [5][6] |

| Appearance | Colorless film | [3][5][6] |

| Purity | >95% by HPLC | [5][7] |

| Solubility | Soluble in DMSO, ethanol, methanol, DMF | [5][6] |

| Storage Temperature | -20°C | [5][6] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). DMSO is a common solvent for in vitro assays due to its high solubilizing capacity for many small molecules.[8]

Materials and Equipment

-

This compound solid (film)

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Calibrated analytical balance

-

Sterile, amber or opaque polypropylene (B1209903) microcentrifuge tubes

-

Sterile, nuclease-free pipette tips

-

Vortex mixer

-

-20°C freezer

Workflow for Stock Solution Preparation

Step-by-Step Procedure

-

Equilibrate to Room Temperature: Before opening, allow the vial containing the this compound film to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which can affect the stability of the compound.

-

Weigh the Compound: Accurately weigh 1 mg of this compound using a calibrated analytical balance. Perform this step in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Calculate the Volume of DMSO: To prepare a 10 mM stock solution, the required volume of DMSO can be calculated using the following formula:

Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

For 1 mg of this compound (0.001 g) and a molecular weight of 841.0 g/mol :

Volume (L) = (0.001 g / 841.0 g/mol ) / 0.010 mol/L = 0.0001189 L = 118.9 µL

-

Dissolve the Compound: Carefully add 118.9 µL of anhydrous DMSO to the vial containing the this compound.

-

Ensure Complete Solubilization: Tightly cap the vial and vortex thoroughly until the film is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid in dissolution, but avoid excessive heat.[9] Visually inspect the solution to ensure there are no visible particles.

-

Aliquot for Storage: To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber or opaque polypropylene microcentrifuge tubes.[9]

-

Store Properly: Store the aliquots at -20°C.[5][6] When stored correctly, the stock solution in DMSO is stable for extended periods.

Preparation of Working Solutions for In Vitro Assays

For cell-based or biochemical assays, the high-concentration DMSO stock solution needs to be diluted to the final working concentration in the appropriate aqueous buffer or cell culture medium.

Important Considerations

-

DMSO Toxicity: The final concentration of DMSO in the assay should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells.[8][10] Always include a vehicle control (medium or buffer with the same final concentration of DMSO) in your experiments to account for any solvent effects.

-

Precipitation: this compound may precipitate when diluted into aqueous solutions. To minimize this, it is recommended to add the DMSO stock solution to the aqueous buffer or medium while vortexing or mixing.[11] Performing serial dilutions in the aqueous medium may also help.

Example Dilution Protocol (for a 10 µM final concentration)

-

Prepare an intermediate dilution of the 10 mM stock solution in the assay buffer or medium. For example, add 1 µL of the 10 mM stock to 99 µL of buffer to create a 100 µM intermediate solution.

-

Add 10 µL of the 100 µM intermediate solution to 90 µL of the assay buffer or medium to achieve a final concentration of 10 µM.

Stability and Storage Summary

Proper storage is crucial for maintaining the integrity of this compound.

| Form | Storage Temperature | Stability |

| Solid (as supplied) | -20°C | ≥ 4 years[4] |

| Stock Solution in DMSO | -20°C | Up to 1 month[1] |

| Stock Solution in DMSO | -80°C | Up to 6 months[1] |

Note: It is always recommended to refer to the manufacturer's specific storage and stability guidelines provided with the compound.

Safety Precautions

-

This compound is for research use only and not for human or veterinary use.[4][6]

-

Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate PPE, including gloves, a lab coat, and safety glasses.

-

Avoid inhalation, ingestion, and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Consult the Safety Data Sheet (SDS) for more detailed safety information.

References

- 1. This compound | Antibiotics | 485815-59-6 | Invivochem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS 485815-59-6 | Cayman Chemical | Biomol.de [biomol.com]

- 4. caymanchem.com [caymanchem.com]

- 5. toku-e.com [toku-e.com]

- 6. usbio.net [usbio.net]

- 7. lancetechltd.com [lancetechltd.com]

- 8. file.selleckchem.com [file.selleckchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for TPU-0037A

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPU-0037A is an antibiotic identified as a congener of lydicamycin, produced by Streptomyces platensis TP-A0598.[1] It has demonstrated selective and potent activity against Gram-positive bacteria, including clinically significant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2][3][4][5] In contrast, it shows limited activity against Gram-negative bacteria.[1][6][7] Accurate determination of its Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of its antimicrobial efficacy, providing essential data for preclinical development and mechanism of action studies.

This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a standard procedure recommended by the Clinical and Laboratory Standards Institute (CLSI).

Product Information

-

Compound Name: this compound

-

Synonyms: Antibiotic TPU-0037-A, 30-Demethyl-lydicamycin[4]

-

Solubility: Soluble in ethanol, methanol, Dimethylformamide (DMF), or Dimethyl sulfoxide (B87167) (DMSO); poor water solubility.[4][5]

Antimicrobial Spectrum

This compound exhibits selective inhibitory activity. It is potent against various Gram-positive bacteria while being significantly less effective against the tested Gram-negative strains.

Data Summary

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound against a panel of bacterial strains.

| Bacterial Strain | Type | MIC (µg/mL) | Reference |